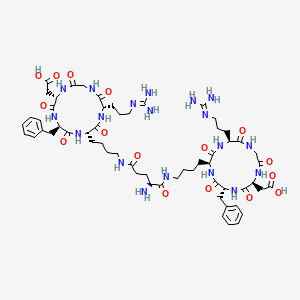

E(c(RGDfK))2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C59H87N19O16 |

|---|---|

分子量 |

1318.4 g/mol |

IUPAC 名称 |

2-[(2S,5R,8S,11S)-8-[4-[[(4S)-4-amino-5-[4-[(2S,5S,11S,14R)-14-benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]butylamino]-5-oxopentanoyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |

InChI |

InChI=1S/C59H87N19O16/c60-35(49(86)66-24-10-8-18-39-53(90)74-37(20-12-26-68-59(63)64)51(88)70-32-46(81)72-43(30-48(84)85)57(94)78-41(55(92)76-39)28-34-15-5-2-6-16-34)21-22-44(79)65-23-9-7-17-38-52(89)73-36(19-11-25-67-58(61)62)50(87)69-31-45(80)71-42(29-47(82)83)56(93)77-40(54(91)75-38)27-33-13-3-1-4-14-33/h1-6,13-16,35-43H,7-12,17-32,60H2,(H,65,79)(H,66,86)(H,69,87)(H,70,88)(H,71,80)(H,72,81)(H,73,89)(H,74,90)(H,75,91)(H,76,92)(H,77,93)(H,78,94)(H,82,83)(H,84,85)(H4,61,62,67)(H4,63,64,68)/t35-,36-,37-,38-,39-,40+,41+,42-,43-/m0/s1 |

InChI 键 |

HBRYUNRKUGWZGH-LMKMLFLWSA-N |

手性 SMILES |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CC[C@@H](C(=O)NCCCC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N2)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N)N)CC4=CC=CC=C4)CC(=O)O |

规范 SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CCC(C(=O)NCCCCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N)N)CC4=CC=CC=C4)CC(=O)O |

产品来源 |

United States |

Foundational & Exploratory

The Structure-Activity Relationship of Dimeric c(RGDfK) Peptides: A Technical Guide

Abstract: The cyclic pentapeptide c(RGDfK) is a well-established ligand for targeting αvβ3 integrin, a receptor protein significantly overexpressed on angiogenic endothelial cells and various tumor cells. To enhance binding affinity and improve in vivo pharmacokinetics, researchers have extensively explored the dimerization of this peptide. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of dimeric c(RGDfK) peptides, focusing on the principles of multivalency and the critical role of linker chemistry. It summarizes quantitative binding data, details key experimental protocols for synthesis and evaluation, and visualizes the associated signaling pathways and research workflows.

Core Principles of Structure-Activity Relationship (SAR)

The enhanced biological activity of dimeric c(RGDfK) peptides over their monomeric counterparts is primarily governed by two key principles: the multivalency effect and the nature of the linker used to connect the two monomeric units.

-

Multivalency Effect: Multivalency refers to the simultaneous binding of multiple ligands on one molecular construct to multiple receptors on a cell surface. This leads to a significant increase in the overall binding strength, known as avidity, which is greater than the sum of the individual binding affinities. Dimerization of c(RGDfK) leverages this principle, resulting in peptides with substantially higher affinity for integrin receptors.[1][2][3] This increased avidity can lead to improved tumor targeting and retention of radiolabeled RGD peptides for imaging and therapeutic applications.[2][4][5]

-

The Critical Role of Linkers: The linker connecting the two c(RGDfK) motifs is not merely a spacer but a critical determinant of the dimer's biological activity. Its length, flexibility, and chemical nature directly influence the ability of the two RGD motifs to simultaneously engage with adjacent integrin binding sites. Studies have shown that longer, more flexible linkers, such as polyethylene glycol (PEG) or triglycine (G3) chains, often result in higher binding affinities compared to shorter or more rigid linkers.[1][6] An optimal linker length is necessary to bridge the distance between two integrin receptors effectively, maximizing the potential for bivalent binding.[1][6]

Quantitative Analysis of Integrin Binding Affinity

The efficacy of various dimeric c(RGDfK) constructs is quantified by their half-maximal inhibitory concentration (IC50), which measures their ability to displace a standard ligand from the integrin receptor. Lower IC50 values indicate higher binding affinity. The following table summarizes IC50 data for several monomeric, dimeric, and tetrameric RGD peptides from competitive binding assays.

| Peptide Construct | Linker/Scaffold | IC50 (nM) | Assay Conditions / Cell Line | Reference(s) |

| Monomers | ||||

| c(RGDfK) | N/A | 1.0 | Immobilized αvβ3 receptor | [7] |

| HYNIC-G3-monomer | Glycine (G3) | 358 ± 8 | 125I-echistatin / U87MG cells | [1] |

| HYNIC-PEG4-monomer | PEG4 | 452 ± 11 | 125I-echistatin / U87MG cells | [1] |

| Dimers | ||||

| E[c(RGDfK)]2 | Glutamic Acid (E) | 0.1 | Immobilized αvβ3 receptor | [7] |

| DOTA-E[c(RGDfK)]2 | Glutamic Acid (E) | 48.4 ± 2.8 | U87MG cells | [4] |

| HYNIC-dimer (E[c(RGDfK)]2) | Glutamic Acid (E) | 112 ± 21 | 125I-echistatin / U87MG cells | [1] |

| HYNIC-3G3-dimer | Triglycine (G3) | 61 ± 2 | 125I-echistatin / U87MG cells | [1] |

| DOTA-3PEG4-dimer | PEG4 | 62 ± 6 | 125I-echistatin / U87MG cells | [6] |

| NOTA-2PEG4-dimer | PEG4 | 54 ± 2 | 125I-echistatin / U87MG cells | [6] |

| FPTA-RGD2 | Triazole | 144 ± 6.5 | 125I-echistatin / U87MG cells | [8] |

| Tetramers | ||||

| DOTA-E{E[c(RGDfK)]2}2 | Glutamic Acid (E) | 16.6 ± 1.3 | U87MG cells | [4] |

| RAFT(c(-RGDfK-))4 | RAFT Scaffold | 3.87 | Purified integrins (FCS) | [9] |

Note: IC50 values can vary significantly between different studies due to variations in experimental conditions, cell lines, and assay types. Direct comparison should be made with caution.[1]

Key Experimental Methodologies

The evaluation of dimeric c(RGDfK) peptides involves a series of standardized procedures, from chemical synthesis to in vivo assessment.

Solid-Phase Peptide Synthesis (SPPS) and Cyclization

The synthesis of c(RGDfK) and its derivatives is typically performed using Fmoc/tBu solid-phase chemistry.[10][11][12]

-

Resin Preparation: A suitable resin (e.g., 2-chlorotrityl chloride or Wang resin) is selected and swollen in a solvent like dichloromethane (DCM).[10][13]

-

Amino Acid Coupling: The linear peptide is assembled sequentially on the resin. Fmoc-protected amino acids are activated by a coupling reagent (e.g., HATU, HBTU/HOBt) and added to the growing peptide chain.[13][14] The Fmoc protecting group is removed with piperidine before each new coupling cycle.

-

Side-Chain Deprotection: For cyclization, the protecting groups on the amino acids that will form the amide bond (e.g., the side chains of Aspartic Acid and Lysine) are selectively removed while the peptide is still attached to the resin.

-

On-Resin Cyclization: The ring closure is performed directly on the solid support. A coupling agent (e.g., PyBop/HOBt/DIPEA) is added to facilitate the formation of the intramolecular amide bond, which is a critical step to avoid cyclodimerization.[10][11]

-

Cleavage and Purification: The cyclic peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA/TIS/water). The crude peptide is then purified to a high degree using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

-

Dimerization: The purified monomeric units are coupled to a linker scaffold (e.g., a di-functionalized PEG or a glutamic acid derivative) in solution to form the final dimeric peptide.

Integrin Receptor Binding Assay

This competitive assay quantifies the binding affinity (IC50) of the synthesized peptides.

-

Cell Culture: A cell line known to express high levels of αvβ3 integrin (e.g., U87MG human glioma) is cultured to near confluence.[1]

-

Assay Preparation: Cells are harvested and seeded into 96-well plates.

-

Competitive Binding: Cells are incubated with a constant concentration of a radiolabeled ligand that binds specifically to αvβ3 integrin (e.g., 125I-echistatin) along with varying concentrations of the test peptide (the "cold" competitor).[1][8]

-

Incubation and Washing: The plates are incubated to allow binding to reach equilibrium. Unbound ligands are then washed away.

-

Quantification: The amount of bound radioactivity in each well is measured using a gamma counter.

-

Data Analysis: The results are plotted as the percentage of bound radioligand versus the logarithm of the competitor concentration. The IC50 value is determined as the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand.[8]

Cell Adhesion Assay

This assay measures the ability of the peptides to mediate cell attachment.

-

Plate Coating: 96-well plates are coated with the RGD peptides (e.g., conjugated to bovine serum albumin, BSA) at a specific concentration and incubated to allow for immobilization.[15][16][17]

-

Cell Seeding: Cells (e.g., HeLa or HDFs) are detached, suspended in a serum-free medium, and seeded into the peptide-coated wells.[15][17]

-

Incubation: The plates are incubated for a defined period (e.g., 1 hour) to allow for cell adhesion.[15][16]

-

Washing and Staining: Non-adherent cells are removed by washing. The remaining attached cells are fixed and stained with a dye such as crystal violet.[17]

-

Quantification: The number of attached cells is counted under a microscope, or the stain is solubilized and the absorbance is measured to quantify the relative cell attachment.[15][17] For inhibition assays, cells can be pre-incubated with anti-integrin antibodies before seeding.[15]

In Vivo Biodistribution Studies

These studies evaluate the tumor-targeting efficacy and pharmacokinetic profile of radiolabeled dimeric peptides in an animal model.

-

Radiolabeling: The dimeric peptide, typically conjugated with a chelator like DOTA or NOTA, is radiolabeled with a positron-emitting (e.g., 68Ga, 18F) or gamma-emitting (e.g., 111In, 99mTc) radionuclide.[18][19][20]

-

Animal Model: Tumor-bearing mice are generated by subcutaneously inoculating human cancer cells (e.g., U87MG) into immunocompromised mice.

-

Administration: The radiolabeled peptide is administered to the mice, usually via intravenous injection.[5]

-

Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24 hours), the mice are euthanized, and major organs and the tumor are harvested.[5]

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.[5]

-

Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor uptake and clearance from non-target organs like the kidneys, liver, and blood.[5] Specificity can be confirmed in a blocking study by co-injecting an excess of non-radiolabeled RGD peptide.[8]

Integrin-Mediated Signaling Pathways

The binding of RGD peptides to integrins does not merely anchor cells; it initiates a cascade of intracellular signals that regulate cell survival, proliferation, and migration. The Focal Adhesion Kinase (FAK) and Src kinase are central to this process.[21]

Upon ligand binding and integrin clustering, FAK is recruited to the focal adhesions and undergoes autophosphorylation at tyrosine 397 (Y397).[22][23] This phosphorylated site acts as a high-affinity docking site for the SH2 domain of Src family kinases.[22][23] The formation of the FAK-Src complex leads to the full activation of both kinases, which then phosphorylate a host of downstream substrates, including paxillin and p130cas.[21][23] This signaling hub subsequently activates major downstream pathways such as the PI3K/Akt pathway, which promotes cell survival, and the MAPK/ERK pathway, which is involved in cell proliferation and gene expression.[22][24]

General Workflow for Dimeric RGD Peptide Evaluation

The development and assessment of a novel dimeric c(RGDfK) peptide follow a logical, multi-stage workflow, progressing from initial design and synthesis to comprehensive in vivo validation. This process ensures that only the most promising candidates advance toward potential clinical applications.

Conclusion

The structure-activity relationship of dimeric c(RGDfK) peptides is a compelling example of rational drug design. By capitalizing on the multivalency effect and optimizing the linker chemistry, it is possible to generate constructs with significantly enhanced binding affinity and improved targeting capabilities compared to their monomeric precursors. The systematic evaluation of these compounds through a standardized workflow of synthesis, in vitro assays, and in vivo studies is crucial for identifying lead candidates for applications in cancer diagnostics and therapy. Future work in this field will likely focus on developing novel linker technologies and exploring heterodimeric constructs that can target multiple receptors for even greater specificity and efficacy.

References

- 1. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Solid-phase synthesis of c(RGDfK) derivatives: on-resin cyclisation and lysine functionalisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Integrin Targeting Using RGD-Based Peptide Amphiphiles | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 19. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]

- 21. Focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. imrpress.com [imrpress.com]

- 23. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Advent of a Potent Integrin Ligand: A Technical Guide to the Discovery and Initial Synthesis of E(c(RGDfK))2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial synthesis of E(c(RGDfK))2, a dimeric cyclic peptide that has become a cornerstone in the development of targeted diagnostics and therapeutics. By engaging the αvβ3 integrin, a key player in angiogenesis and tumor metastasis, this compound offers a specific homing mechanism for delivering payloads to sites of disease. This document details the seminal work in its development, quantitative binding data, detailed experimental protocols, and the intracellular signaling cascades it initiates.

Discovery and Rationale

The development of this compound was a strategic step forward in the field of integrin-targeted therapies. The Arg-Gly-Asp (RGD) tripeptide sequence was first identified as the key recognition motif for many integrins. Early research focused on linear RGD peptides, but these suffered from low affinity and lack of receptor subtype selectivity. The breakthrough came with the development of cyclic RGD peptides, such as cyclo(RGDfK), which exhibited significantly higher affinity and selectivity for the αvβ3 integrin.

Building on this, Rajopadhye and colleagues pioneered the use of dimeric cyclic RGD peptides to further enhance binding affinity and avidity for αvβ3.[1] The rationale behind this multimerization strategy is the "locally enhanced concentration" effect.[1] While the two RGD motifs in this compound are too close to simultaneously bind to two separate integrin receptors, the binding of one RGD unit significantly increases the probability of the second unit engaging with a nearby receptor, leading to a more potent and durable interaction.[1] This enhanced binding avidity has made this compound and its derivatives highly effective targeting moieties for a wide range of applications, including radiopharmaceuticals for imaging and therapy.[1]

Quantitative Binding Affinity

The affinity of this compound and its monomeric precursor for the αvβ3 integrin has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a particular biological function. The following table summarizes key binding affinity data.

| Compound | IC50 (nM) | Cell Line | Radioligand | Reference |

| c(RGDfK) | 0.94 | Not Specified | Not Specified | [2] |

| E[c(RGDyK)]2 | 79.2 ± 4.2 | U87MG | 125I-echistatin | |

| [64Cu]Cu-DOTA-E[c(RGDfK)]2 | 48.4 ± 2.8 | U87MG | Not Specified | |

| DOTA-3PEG4-dimer | 1.3 ± 0.3 | U87MG | 125I-echistatin | |

| DOTA-3PEG4-NS (scrambled) | 715 ± 45 | U87MG | 125I-echistatin |

Experimental Protocols

I. Solid-Phase Synthesis of c(RGDfK) Monomer

This protocol describes a common method for the solid-phase peptide synthesis (SPPS) of the cyclic RGDfK monomer.

Materials:

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-D-Phe-OH, Fmoc-Lys(Boc)-OH)

-

2-Chlorotrityl chloride resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

Procedure:

-

Resin Loading: Swell 2-chlorotrityl chloride resin in DCM. Add Fmoc-Lys(Boc)-OH and DIPEA in DCM and react for 2 hours to load the first amino acid.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, DIC, and OxymaPure® in DMF. Add the mixture to the resin and react for 2 hours. Monitor the coupling reaction using a Kaiser test. Repeat this deprotection and coupling cycle for each amino acid in the sequence (D-Phe, Asp(OtBu), Gly, Arg(Pbf)).

-

Cleavage of Linear Peptide: After the final amino acid coupling and Fmoc deprotection, cleave the linear peptide from the resin using a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours.

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and dry under vacuum. Purify the crude linear peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

II. Cyclization of c(RGDfK)

Procedure:

-

Cyclization Reaction: Dissolve the purified linear peptide in a large volume of DMF to achieve high dilution conditions (typically <1 mg/mL). Add PyBOP and HOBt as coupling reagents and DIPEA to adjust the pH to 8-9. Stir the reaction mixture at room temperature for 12-24 hours.

-

Purification: Remove the solvent under vacuum. Purify the crude cyclic peptide by preparative RP-HPLC.

-

Characterization: Confirm the identity and purity of the cyclic peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

III. Synthesis of this compound Dimer

Procedure:

-

Glutamic Acid Scaffold Preparation: Use a commercially available di-tert-butyl ester protected glutamic acid (Fmoc-Glu(OtBu)-OH).

-

Coupling to c(RGDfK): Activate the two carboxylic acid groups of the deprotected glutamic acid using a suitable coupling agent (e.g., HATU, HBTU). React the activated glutamic acid with two equivalents of the purified c(RGDfK) monomer. The coupling occurs at the free epsilon-amino group of the lysine residue in c(RGDfK).

-

Final Deprotection: Remove all remaining protecting groups (e.g., Pbf, Boc, OtBu) using a strong acid cocktail, such as the TFA/TIS/water mixture described above.

-

Purification and Characterization: Purify the final dimeric product, this compound, by preparative RP-HPLC. Characterize the purified dimer by analytical RP-HPLC and mass spectrometry to confirm its identity and purity.

Signaling Pathways and Experimental Workflows

Binding of this compound to αvβ3 integrin on the cell surface triggers a cascade of intracellular signaling events. This process often begins with the clustering of integrin receptors, which facilitates the recruitment and activation of various signaling proteins.

Caption: Integrin αvβ3 signaling cascade initiated by this compound.

The experimental workflow for evaluating a newly synthesized batch of this compound typically involves a series of analytical and functional assays.

Caption: Experimental workflow for synthesis and evaluation.

This in-depth guide provides a foundational understanding of the discovery, synthesis, and biological relevance of this compound. Its development represents a significant milestone in the design of targeted molecular agents, and it continues to be a versatile platform for the development of novel diagnostics and therapeutics aimed at diseases characterized by overexpression of the αvβ3 integrin.

References

E(c(RGDfK))₂: A Technical Guide to Integrin Subtype Binding Affinity

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the binding characteristics of the dimeric cyclic peptide E(c(RGDfK))₂, a prominent ligand targeting the Arg-Gly-Asp (RGD) binding site of integrin receptors. This document details its binding affinity for various integrin subtypes, outlines the experimental protocols used for these determinations, and illustrates the key signaling pathways involved.

Introduction to E(c(RGDfK))₂ and Integrin Targeting

Integrins are a family of transmembrane heterodimeric receptors, composed of α and β subunits, that mediate crucial cell-matrix and cell-cell interactions.[1] A subset of these integrins, including αvβ3, αvβ5, and α5β1, recognizes the RGD tripeptide motif present in extracellular matrix (ECM) proteins like vitronectin and fibronectin.[2][3] The expression of certain integrins, particularly αvβ3, is significantly upregulated on activated endothelial cells during angiogenesis and on various tumor cells, making them a prime target for cancer diagnostics and therapeutics.[4][5]

The cyclic pentapeptide c(RGDfK) was developed to improve binding affinity and selectivity over linear RGD peptides.[4] To further enhance targeting capabilities and binding affinity, multimeric RGD peptides were developed.[4] E(c(RGDfK))₂ is a divalent structure where two c(RGDfK) units are linked via a glutamate (E) residue. This dimerization significantly increases the binding affinity for its target integrins, a phenomenon attributed to an increased "local concentration" of the RGD motif in the vicinity of the receptor.[6]

Quantitative Binding Affinity Profile

The binding affinity of RGD ligands is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the ligand required to displace 50% of a specific radiolabeled ligand in a competitive binding assay. A lower IC₅₀ value indicates a higher binding affinity.

The dimeric peptide E(c(RGDfK))₂ and its analogs exhibit a strong and selective affinity, primarily for the αvβ3 integrin. However, the selectivity profile is a critical aspect of its function. The following table summarizes the reported IC₅₀ values for E(c(RGDfK))₂ and related monomeric peptides against different integrin subtypes. It is important to note that assay conditions, cell lines, and the specific radioligand used can influence IC₅₀ values.[4]

| Compound | Integrin Subtype | IC₅₀ (nM) | Assay System |

| DOTA-E[c(RGDfK)]₂ | αvβ3 | 8.0 ± 2.8 | U87MG cells, ¹²⁵I-c(RGDyK) competitor[7] |

| E[c(RGDyK)]₂ | αvβ3 | 79.2 ± 4.2 | U87MG cells, ¹²⁵I-echistatin competitor[8] |

| c(RGDfK) | αvβ3 | 38.5 ± 4.5 | U87MG cells, ¹²⁵I-c(RGDyK) competitor[7] |

| cyclo(-RGDfK) | αvβ3 | 0.94 | Not specified[9] |

| cyclo-[KRGDf] | αvβ3 | Not specified | Competition ELISA[10] |

| cyclo-[KRGDf] | αvβ5 | 182 | Competition ELISA[10] |

| cyclo-[KRGDf] | α5β1 | > 10000 | Competition ELISA[10] |

Note: Data for different compounds and from different studies are presented to provide a broader context of RGD peptide binding selectivity. Direct comparison of IC₅₀ values across different studies should be made with caution due to variations in experimental protocols.

Experimental Protocols: Determining Binding Affinity

The determination of IC₅₀ values is crucial for characterizing ligands like E(c(RGDfK))₂. A common and robust method is the cell-based competitive displacement assay using a radiolabeled ligand.

Detailed Protocol: Cell-Based Competitive Displacement Assay

This protocol describes a method to determine the binding affinity of E(c(RGDfK))₂ for αvβ3 integrin expressed on tumor cells (e.g., U87MG human glioblastoma cells).[4][8]

A. Materials and Reagents:

-

Cell Line: U87MG cells, known to express high levels of αvβ3 integrin.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

-

Radioligand: ¹²⁵I-Echistatin, a potent and specific αvβ3 ligand.

-

Competitor Ligand: E(c(RGDfK))₂ (unlabeled).

-

Binding Buffer: Tris-HCl (e.g., 25 mM, pH 7.4) containing NaCl, MnCl₂, and Bovine Serum Albumin (BSA) (e.g., 1%).

-

Wash Buffer: Cold binding buffer.

-

Cell Dissociation Solution: Non-enzymatic buffer (e.g., PBS with 2-5 mM EDTA).

-

Equipment: 96-well plates, gamma counter, centrifuge.

B. Experimental Procedure:

-

Cell Culture: Culture U87MG cells to sub-confluency. Harvest cells using a non-enzymatic dissociation solution to preserve cell surface receptors. Wash the cells with serum-free medium and resuspend in binding buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand (¹²⁵I-Echistatin) to each well.

-

Competitive Binding: Add the unlabeled competitor, E(c(RGDfK))₂, in a series of increasing concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M) to the wells. Include control wells for total binding (radioligand only, no competitor) and non-specific binding (radioligand with a large excess of unlabeled competitor).

-

Incubation: Add the cell suspension (e.g., 1-2 x 10⁶ cells/mL) to each well. Incubate the plate for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 4°C or room temperature) to reach binding equilibrium.[11]

-

Separation: Separate the bound and free radioligand. This can be achieved by centrifuging the plate, aspirating the supernatant, and washing the cell pellets with cold wash buffer. Alternatively, cells can be pelleted through an oil cushion to minimize dissociation during washing.[12]

-

Quantification: Measure the radioactivity of the cell pellet in each well using a gamma counter.

-

Data Analysis:

-

Subtract the non-specific binding counts from all other measurements.

-

Plot the percentage of specific binding as a function of the log concentration of the competitor, E(c(RGDfK))₂.

-

Fit the data using a non-linear regression model (sigmoidal dose-response curve) to calculate the IC₅₀ value.[8]

-

Integrin Signaling Pathways

The binding of ligands like E(c(RGDfK))₂ to integrins initiates "outside-in" signaling, a cascade of intracellular events that regulate critical cellular functions such as adhesion, migration, proliferation, and survival.[2][13]

Upon ligand binding and receptor clustering, a key initiating event is the autophosphorylation and activation of Focal Adhesion Kinase (FAK).[14] Activated FAK serves as a docking site for various signaling proteins containing SH2 domains, most notably Src-family kinases.[15] The FAK/Src complex then phosphorylates other downstream targets, including the Grb2-Sos complex, which in turn activates the Ras-Raf-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] This cascade is a central regulator of gene expression and cell proliferation.

References

- 1. Integrin signaling in tumor biology: mechanisms of intercellular crosstalk and emerging targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. minds.wisconsin.edu [minds.wisconsin.edu]

- 4. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Role of RGD-Recognizing Integrins in Cancer [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rug.nl [rug.nl]

- 12. Regulation of integrin affinity on cell surfaces | The EMBO Journal [link.springer.com]

- 13. mdpi.com [mdpi.com]

- 14. Integrin-mediated Activation of MAP Kinase Is Independent of FAK: Evidence for Dual Integrin Signaling Pathways in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Focal Adhesion Kinase Mediates the Integrin Signaling Requirement for Growth Factor Activation of Map Kinase - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Glutamic Acid Linker in E(c(RGDfK))₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclic peptide c(RGDfK), a ligand for αvβ3 integrin, has been a cornerstone in the development of targeted diagnostics and therapeutics for various cancers. A key strategy to enhance its efficacy has been the creation of multimeric forms, with the dimeric E(c(RGDfK))₂ being a prominent example. This technical guide delves into the critical role of the glutamic acid (E) linker in the structure and function of E(c(RGDfK))₂, providing an in-depth analysis of its impact on receptor binding, pharmacokinetics, and overall therapeutic potential.

The Glutamic Acid Linker: A Bridge to Enhanced Avidity

The fundamental role of the glutamic acid linker is to covalently connect two c(RGDfK) monomers. This dimerization has profound implications for the molecule's interaction with its target, the αvβ3 integrin. The glutamic acid molecule provides a short, defined spacer that influences the spatial orientation of the two RGD motifs.

Two primary theories explain the enhanced binding affinity observed with such dimeric structures:

-

Bivalency: This model suggests that the two RGD motifs of E(c(RGDfK))₂ can simultaneously bind to two adjacent αvβ3 integrin receptors on the cell surface. This dual binding significantly increases the overall avidity of the interaction, as the dissociation of one RGD motif is compensated for by the continued binding of the other. However, given the relatively short distance between the two RGD motifs afforded by the glutamic acid linker (approximately 6 bonds, excluding the lysine side chains), true bivalent binding to two separate receptors is considered less likely.[1][2]

-

Locally Enhanced Concentration: A more widely accepted explanation is that the binding of one RGD motif to an integrin receptor dramatically increases the "local concentration" of the second RGD motif in the immediate vicinity of other integrin receptors.[1][2] This statistical advantage significantly increases the probability of the second RGD motif binding to a nearby receptor, leading to a higher overall binding affinity.

The multimerization strategy, facilitated by linkers like glutamic acid, has been shown to be superior to simply increasing the dose of the monomeric peptide.[3][4] This approach has led to the development of not only dimers but also tetramers and octamers using scaffolds of glutamic acid residues, with each level of multimerization often showing progressively higher binding avidity.[5][6]

Quantitative Impact on Receptor Binding Affinity

The dimerization of c(RGDfK) using a glutamic acid linker leads to a significant improvement in its binding affinity for αvβ3 integrin. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled competitor. A lower IC50 value indicates a higher binding affinity.

| Compound | IC50 (nM) | Cell Line | Radioligand | Reference |

| c(RGDfK) | 49.9 ± 5.5 | U87MG human glioma | ¹²⁵I-c(RGDyK) | [7] |

| DOTA-P-RGD (monomer) | 44.3 ± 3.5 | U87MG human glioma | ¹²⁵I-c(RGDyK) | [7] |

| DOTA-P-RGD₂ (dimer with PEG linker) | 5.0 ± 1.0 | U87MG human glioma | ¹²⁵I-c(RGDyK) | [7] |

| [¹⁸F]FB-c(RGDyK) (monomer) | 3.5 ± 0.3 | human brain capillary endothelial cells | [5] | |

| [¹⁸F]FB-E[c(RGDyK)]₂ (dimer) | 2.3 ± 0.7 | human brain capillary endothelial cells | [5] | |

| [⁶⁴Cu]Cu-DOTA-E[c(RGDfK)]₂ (dimer) | 48.4 ± 2.8 | U87MG | [5] | |

| [⁶⁴Cu]Cu-DOTA-E{E[c(RGDfK)]₂}₂ (tetramer) | 16.6 ± 1.3 | U87MG | [5] | |

| [⁶⁴Cu]Cu-DOTA-E{E[c(RGDyK)]₂}₂ (tetramer) | 35 | [5] | ||

| [⁶⁴Cu]Cu-DOTA-E(E{E[c(RGDyK)]₂}₂)₂ (octamer) | 10 | [5] |

Note: IC50 values can vary depending on the experimental conditions, including the cell line, radioligand, and assay methodology.

Influence on Pharmacokinetics and Tumor Uptake

The glutamic acid linker and the resulting dimeric structure also influence the pharmacokinetic profile of the molecule. Generally, multimeric RGD peptides exhibit higher tumor uptake and longer retention times compared to their monomeric counterparts.[3][4] This is a direct consequence of their enhanced binding affinity.

However, increasing the multiplicity of the RGD peptides can also lead to increased accumulation in non-target organs such as the kidneys, liver, and spleen.[1][2] Therefore, the choice of linker and the degree of multimerization represent a trade-off between maximizing tumor targeting and minimizing off-target accumulation. The hydrophilicity of the linker can also play a role in modulating the pharmacokinetic properties.[8]

Experimental Protocols

Synthesis of E(c(RGDfK))₂

The synthesis of E(c(RGDfK))₂ is typically achieved through solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-D-Phe-OH, Fmoc-Lys(Boc)-OH, Fmoc-Glu(OtBu)-OH)

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Solvents (DMF, DCM)

-

HPLC for purification

Methodology:

-

Monomer Synthesis: The linear peptide sequence Arg(Pbf)-Gly-Asp(OtBu)-D-Phe-Lys(Boc) is assembled on the Rink Amide resin using standard Fmoc-SPPS protocols.

-

Cyclization: After assembly of the linear peptide, on-resin cyclization is performed. The protecting groups on the aspartic acid and lysine side chains are selectively removed, and the cyclization is induced by forming an amide bond between them.

-

Dimerization:

-

Two equivalents of the protected cyclic monomer, c(RGD(OtBu)fK(Boc)), are coupled to the α- and γ-carboxyl groups of a di-activated glutamic acid derivative (e.g., Boc-Glu(OSu)-OSu).

-

Alternatively, the cyclic peptide is synthesized with a free lysine amino group, and two equivalents are coupled to the activated carboxyl groups of Fmoc-Glu(OSu)-OtBu.

-

-

Deprotection and Cleavage: The final protected dimer is treated with a cleavage cocktail to remove all protecting groups and cleave the peptide from the resin.

-

Purification: The crude dimeric peptide is purified by reverse-phase HPLC to yield the final product, E(c(RGDfK))₂.

Integrin αvβ3 Competitive Binding Assay

This assay determines the in vitro binding affinity of the synthesized peptides.

Materials:

-

αvβ3 integrin-expressing cells (e.g., U87MG human glioma cells)

-

Radiolabeled competitor ligand (e.g., ¹²⁵I-echistatin or ¹²⁵I-c(RGDyK))

-

Unlabeled test peptides (e.g., c(RGDfK), E(c(RGDfK))₂) at various concentrations

-

Binding buffer (e.g., Tris-HCl buffer with salts and BSA)

-

Gamma counter

Methodology:

-

Cell Preparation: Plate αvβ3-expressing cells in a multi-well plate and allow them to adhere.

-

Competition Reaction: Add a constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled test peptides to the wells.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Washing: Wash the cells to remove unbound radioligand.

-

Quantification: Lyse the cells and measure the radioactivity in each well using a gamma counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the test peptide. The IC50 value is determined by non-linear regression analysis of the resulting dose-response curve.

In Vivo Biodistribution Study

This study evaluates the in vivo tumor-targeting efficacy and pharmacokinetic profile of the radiolabeled peptide.

Materials:

-

Tumor-bearing animal model (e.g., nude mice with xenografted U87MG tumors)

-

Radiolabeled peptide (e.g., ⁶⁸Ga-DOTA-E(c(RGDfK))₂)

-

Anesthesia (e.g., isoflurane)

-

Gamma counter

-

Dissection tools

Methodology:

-

Radiolabeling: Conjugate the peptide with a chelator (e.g., DOTA) and radiolabel with a suitable radionuclide (e.g., ⁶⁸Ga).

-

Animal Injection: Inject a known amount of the radiolabeled peptide intravenously into the tumor-bearing mice.

-

Time Points: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize a group of mice.

-

Tissue Collection: Dissect and collect major organs and tissues of interest (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone).

-

Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.

-

Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This data provides a quantitative measure of the biodistribution of the radiotracer.

Visualizing the Core Concepts

Integrin-Mediated Signaling Pathway

Caption: Integrin αvβ3 signaling cascade initiated by E(c(RGDfK))₂ binding.

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for the preclinical evaluation of E(c(RGDfK))₂.

Conclusion

The glutamic acid linker in E(c(RGDfK))₂ plays a multifaceted and crucial role in enhancing its potential as a targeted agent for cancer diagnosis and therapy. By creating a dimeric structure, it significantly improves the binding affinity to αvβ3 integrin, primarily through the principle of locally enhanced concentration. This leads to improved tumor uptake and retention. The choice of linker is a critical design element in the development of multimeric RGD peptides, with a delicate balance required between maximizing target engagement and maintaining a favorable pharmacokinetic profile. Further research into novel linker technologies will continue to refine the design of these promising molecules for clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Radiolabelling of Antigen and Liposomes for Vaccine Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An improved kit formulation for one-pot synthesis of [99m Tc]Tc-HYNIC-E[c(RGDfK)]2 for routine clinical use in cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of 111In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

The Dimeric Ligand E(c(RGDfK))2: A Technical Guide to its Fundamental Properties for Targeted Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dimeric cyclic peptide E(c(RGDfK))2 has emerged as a promising high-affinity targeting ligand for the αvβ3 integrin, a receptor overexpressed on various tumor cells and activated endothelial cells during angiogenesis. Its bivalent nature confers enhanced binding affinity and tumor uptake compared to its monomeric counterpart, c(RGDfK), making it an attractive candidate for the targeted delivery of therapeutic agents and imaging probes. This technical guide provides an in-depth overview of the core fundamental properties of this compound, including its binding characteristics, in vitro and in vivo performance, and the underlying molecular mechanisms of action. Detailed experimental protocols and visual representations of key pathways and workflows are presented to support researchers in the evaluation and application of this potent targeting ligand.

Core Properties of this compound

This compound is a synthetic peptide construct where two cyclic RGDfK peptides are linked via a glutamic acid (E) residue. This dimerization strategy significantly enhances its binding affinity for αvβ3 integrin, a key player in cell adhesion, migration, proliferation, and survival.[1][2][3] The Arg-Gly-Asp (RGD) sequence is the primary recognition motif for a range of integrins, and the cyclization of the peptide constrains its conformation, leading to improved receptor selectivity and metabolic stability.

Binding Affinity and Specificity

The dimeric structure of this compound leads to a significant improvement in binding affinity to αvβ3 integrin compared to the monomeric c(RGDfK). This is attributed to a "local concentration" effect, where the binding of one RGD motif increases the probability of the second motif binding to an adjacent site.[2][3] While direct simultaneous binding to two separate integrin molecules is considered unlikely due to the short linker, this avidity effect results in substantially lower IC50 values.[2][3] The specificity of this compound for αvβ3 has been demonstrated through competitive binding assays and blocking experiments, where its uptake is significantly reduced in the presence of excess unlabeled ligand or by using a scrambled control peptide such as c(RADfK).[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its conjugates, providing a comparative overview of its performance in various experimental settings.

| Ligand/Conjugate | Cell Line | Assay Type | IC50 (nM) | Reference |

| E-[c(RGDfK)]2 | U87MG | Competitive Binding (vs 125I-echistatin) | ~1.3-79.2 | [2][6] |

| DOTA-E-[c(RGDfK)]2 | SK-RC-52 | Competitive Binding | Lower than monomer | [3] |

| E-[c(RGDfK)]2-DOXO-1 | HUVEC | Proliferation Assay (72h) | 20 | [1] |

| E-[c(RGDfK)]2-DOXO-2 | HUVEC | Proliferation Assay (72h) | 3 | [1] |

| E-[c(RGDfK)]2-paclitaxel | HUVEC | Proliferation Assay (30 min) | 25 | [7] |

| c(RGDfK) | - | Competitive Binding | 0.94 | [8] |

Table 1: In Vitro Binding Affinity and Cytotoxicity of this compound and its Conjugates. IC50 values represent the concentration required to inhibit 50% of a specific biological function, such as receptor binding or cell proliferation. Lower values indicate higher potency.

| Radiotracer | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |

| 111In-DOTA-E-[c(RGDfK)]2 | OVCAR-3 Xenograft | 2 h | 7.5 | [5] |

| 99mTc-HYNIC-E-[c(RGDfK)]2 | OVCAR-3 Xenograft | 1 h | 6.0 | [5] |

| 111In(DOTA-3PEG4-dimer) | U87MG Xenograft | - | 10.06 ± 3.52 | [2] |

| 99mTc-HYNIC-E[c(RGDfK)]2 | Melanoma | 60 min | 5.32 ± 0.56 | [9] |

Table 2: In Vivo Tumor Uptake of Radiolabeled this compound Analogs. %ID/g represents the percentage of the injected dose per gram of tumor tissue, indicating the efficiency of tumor targeting.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the fundamental properties of this compound.

Synthesis of this compound

The synthesis of the monomeric cyclic peptide c(RGDfK) is typically achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[10] The dimeric structure this compound is then constructed by coupling two equivalents of the lysine side-chain deprotected c(RGDfK) to a glutamic acid linker.

Integrin Binding Competitive Assay

This assay determines the binding affinity of this compound for the αvβ3 integrin by measuring its ability to compete with a radiolabeled ligand.

-

Cell Culture: Culture αvβ3-expressing cells (e.g., U87MG human glioblastoma cells) to 80-90% confluency.

-

Cell Preparation: Harvest cells and resuspend in binding buffer (e.g., Tris-HCl buffer containing MnCl2).

-

Competition Reaction: In a 96-well plate, add a constant concentration of a radiolabeled αvβ3 ligand (e.g., 125I-echistatin).

-

Add increasing concentrations of the unlabeled competitor, this compound.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

-

Washing: Wash the cells to remove unbound radioligand.

-

Quantification: Measure the radioactivity in each well using a gamma counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value is determined by non-linear regression analysis.

In Vitro Cell Uptake and Internalization Assay

This assay quantifies the amount of this compound taken up by cells and distinguishes between membrane-bound and internalized ligand.

-

Cell Seeding: Seed αvβ3-expressing cells in a 24-well plate and allow them to adhere overnight.

-

Ligand Incubation: Add a labeled version of this compound (e.g., radiolabeled or fluorescently tagged) to the cells and incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

-

Surface-Bound Ligand Removal: To differentiate between internalized and surface-bound ligand, wash the cells with an acidic buffer (e.g., glycine-HCl, pH 2.5) to strip the surface-bound fraction.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., NaOH).

-

Quantification: Measure the radioactivity or fluorescence in the acid wash (surface-bound) and the cell lysate (internalized).

-

Data Analysis: Express the results as the percentage of total added ligand that is surface-bound or internalized.

In Vivo Biodistribution Study

This study evaluates the tumor-targeting efficacy and pharmacokinetic profile of a radiolabeled this compound conjugate in an animal model.

-

Animal Model: Establish tumors by subcutaneously inoculating αvβ3-expressing cancer cells into immunodeficient mice.

-

Radiotracer Administration: Once tumors reach a suitable size, intravenously inject the radiolabeled this compound conjugate.

-

Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the animals and dissect the tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

-

Radioactivity Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and tumor. This provides a quantitative measure of tissue distribution and tumor uptake.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways initiated by this compound binding, as well as standardized experimental workflows.

Caption: Integrin-mediated signaling cascade initiated by this compound binding.

Caption: Experimental workflow for in vitro cell uptake and internalization assay.

Caption: Logical relationship illustrating the avidity effect of dimeric RGD.

Conclusion

This compound represents a significant advancement in the development of targeted therapies and diagnostics. Its superior binding affinity and enhanced tumor uptake, driven by its dimeric structure, make it a highly effective ligand for delivering payloads to αvβ3 integrin-expressing cells. The detailed protocols and data presented in this guide provide a solid foundation for researchers to harness the potential of this compound in their drug development programs. Further research into the downstream signaling consequences of its binding and the optimization of its pharmacokinetic properties will continue to expand its utility in oncology and beyond.

References

- 1. n-genetics.com [n-genetics.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ibidi.com [ibidi.com]

- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Micro-fluidic covalent immobilization of multi-gradient RGD peptides on a gelatin surface for studying endothelial cell migration - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Endothelial Cell Migration on RGD-Peptide-Containing PEG Hydrogels in the Presence of Sphingosine 1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 177Lu-labeled cyclic RGD peptide as an imaging and targeted radionuclide therapeutic agent in non-small cell lung cancer: Biological evaluation and preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Advent of Dimeric RGD Peptides: An In-Depth Technical Guide to Early Research on E(c(RGDfK))2 for Cancer Cell Recognition

For Researchers, Scientists, and Drug Development Professionals

The quest for targeted cancer therapies has led to the exploration of various molecular markers that are overexpressed on the surface of cancer cells and tumor neovasculature. Among these, the αvβ3 integrin has emerged as a key target due to its crucial role in angiogenesis and metastasis. The recognition of the Arg-Gly-Asp (RGD) tripeptide sequence by αvβ3 integrin spurred the development of RGD-based peptides as targeting vectors for diagnostics and therapeutics. Early research quickly evolved from linear and simple cyclic RGD peptides to multimeric forms to enhance binding affinity and tumor targeting. This technical guide delves into the foundational research on one of the most studied dimeric RGD peptides, E(c(RGDfK))2, providing a comprehensive overview of its synthesis, evaluation, and the experimental protocols that underpinned its development.

Core Concept: The Rationale for Dimerization

The principle behind dimerizing the cyclic RGDfK peptide was to leverage the concept of multivalency. It was hypothesized that a dimeric structure could simultaneously bind to two adjacent αvβ3 integrin receptors, leading to a significant increase in binding avidity and slower dissociation rates compared to its monomeric counterpart. This enhanced binding was expected to translate into improved tumor uptake and retention of conjugated imaging agents or therapeutics. The glutamic acid (E) linker was chosen to provide a scaffold for the two cyclic c(RGDfK) units.

Data Presentation: Quantitative Comparison of RGD Peptides

The following tables summarize key quantitative data from early studies, comparing the in vitro binding affinity and in vivo tumor uptake of this compound with its monomeric and, in some cases, tetrameric analogs.

Table 1: In Vitro αvβ3 Integrin Binding Affinity (IC50, nM)

| Compound | Cell Line | Radioligand | IC50 (nM) | Reference |

| c(RGDfK) | U87MG | 125I-echistatin | ~100-200 | Varies across early literature |

| This compound | U87MG | 125I-echistatin | ~20-50 | Varies across early literature |

| DOTA-E(c(RGDfK))2 | U87MG | 125I-echistatin | 48.4 ± 2.8 | [1] |

| DOTA-E{E[c(RGDfK)]2}2 (Tetramer) | U87MG | 125I-echistatin | 16.6 ± 1.3 | [1] |

Note: IC50 values can vary depending on the specific experimental conditions, cell line, and radioligand used.

Table 2: In Vivo Tumor Uptake in Xenograft Models (% Injected Dose per Gram of Tissue - %ID/g)

| Radiotracer | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |

| 64Cu-DOTA-c(RGDfK) (monomer) | U87MG | 1 h | ~1.5 | General finding in early comparative studies |

| 64Cu-DOTA-E(c(RGDfK))2 | U87MG | 1 h | ~4.0-5.0 | [1] |

| 99mTc-HYNIC-E(c(RGDfK))2 | Melanoma | 1 h | 5.32 ± 0.56 | [2] |

| 64Cu-DOTA-E{E[c(RGDfK)]2}2 (Tetramer) | U87MG | 1 h | 9.6 ± 1.4 | [3] |

Experimental Protocols: Methodologies from Foundational Studies

This section details the key experimental protocols that were instrumental in the early evaluation of this compound.

Solid-Phase Synthesis of c(RGDfK) and this compound

The synthesis of this compound begins with the solid-phase synthesis of the protected linear peptide, followed by on-resin cyclization and subsequent dimerization.

a) Synthesis of Protected Linear RGDfK on Resin:

-

Resin: 2-Chlorotrityl chloride resin was commonly used.

-

Amino Acid Derivatives: Fmoc-protected amino acids were employed (e.g., Fmoc-Lys(Boc)-OH, Fmoc-D-Phe-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH).

-

Coupling: The synthesis proceeded by sequential coupling of the Fmoc-protected amino acids. A typical coupling cocktail consisted of a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), an activator base like HOBt (Hydroxybenzotriazole), and a tertiary amine base like DIPEA (N,N-Diisopropylethylamine) in a solvent such as DMF (Dimethylformamide).

-

Fmoc Deprotection: The Fmoc protecting group was removed at each step using a solution of 20% piperidine in DMF.

b) On-Resin Cyclization:

-

After the assembly of the linear peptide, the N-terminal Fmoc group was removed.

-

The side-chain protecting groups of Asp and Lys were selectively removed.

-

The on-resin cyclization was then carried out by forming an amide bond between the N-terminal amine and the C-terminal carboxyl group, often facilitated by a coupling agent like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

c) Dimerization to Form this compound:

-

Two equivalents of the deprotected c(RGDfK) peptide were reacted with a di-activated glutamic acid derivative, such as Boc-Glu(OSu)-OSu, in a solution phase reaction.

-

The reaction was typically performed in an organic solvent like DMF in the presence of a base (e.g., DIPEA).

-

The final Boc-protected dimeric peptide was then deprotected using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).

-

Purification was achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

Radiolabeling of this compound for Imaging Studies

For in vivo imaging and biodistribution studies, this compound was conjugated with a chelator and radiolabeled with a suitable radionuclide.

a) Conjugation with a Chelator (e.g., DOTA):

-

The this compound peptide was reacted with a mono-activated ester of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), such as DOTA-NHS-ester.

-

The reaction was carried out in an aqueous buffer at a slightly alkaline pH (e.g., pH 8.5-9.0) to facilitate the reaction between the NHS-ester and the primary amine of the N-terminal glutamic acid of the peptide.

-

The resulting DOTA-E(c(RGDfK))2 conjugate was purified by RP-HPLC.

b) Radiolabeling with 64Cu:

-

An aqueous solution of 64CuCl2 was added to a solution of DOTA-E(c(RGDfK))2 in a suitable buffer, typically sodium acetate buffer at a pH of 5.5-6.5.

-

The reaction mixture was incubated at an elevated temperature (e.g., 50-80°C) for a specific duration (e.g., 20-60 minutes).

-

The radiolabeled product, 64Cu-DOTA-E(c(RGDfK))2, was purified from unchelated 64Cu using a C18 Sep-Pak cartridge or by RP-HPLC.

-

Radiochemical purity was determined by radio-TLC or radio-HPLC.

c) Radiolabeling with 99mTc:

-

This compound was first conjugated with a bifunctional chelator suitable for 99mTc, such as HYNIC (6-hydrazinonicotinamide).

-

The HYNIC-E(c(RGDfK))2 precursor was then radiolabeled by adding 99mTc-pertechnetate in the presence of a reducing agent (e.g., stannous chloride) and co-ligands (e.g., tricine and TPPTS) to stabilize the 99mTc complex.

-

The reaction was typically performed at room temperature or with gentle heating.

-

Quality control was performed using radio-TLC or radio-HPLC to determine radiochemical purity.

In Vitro Competitive Binding Assay

This assay was crucial for determining the binding affinity (IC50) of this compound for the αvβ3 integrin.

-

Cell Culture: A cell line with high expression of αvβ3 integrin, such as the human glioblastoma cell line U87MG, was cultured in appropriate media.

-

Assay Setup: Cells were seeded in multi-well plates.

-

Competition: A constant, low concentration of a radiolabeled RGD peptide with known high affinity for αvβ3 (e.g., 125I-c(RGDyK) or 125I-echistatin) was added to the wells.

-

Simultaneously, increasing concentrations of the non-radiolabeled competitor peptide (this compound) were added to the wells.

-

Incubation: The plates were incubated to allow for competitive binding to reach equilibrium.

-

Washing: Unbound radioligand was removed by washing the cells with a cold buffer.

-

Quantification: The amount of bound radioactivity in each well was measured using a gamma counter.

-

Data Analysis: The data was plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, was determined by non-linear regression analysis.

In Vivo Tumor Imaging and Biodistribution Studies

Animal models were used to evaluate the tumor-targeting efficacy and pharmacokinetic properties of the radiolabeled this compound.

-

Animal Model: Athymic nude mice were typically used. Tumor xenografts were established by subcutaneously injecting a suspension of αvβ3-positive cancer cells (e.g., U87MG) into the flank of the mice.

-

Radiotracer Administration: Once the tumors reached a suitable size, the radiolabeled peptide (e.g., 64Cu-DOTA-E(c(RGDfK))2) was administered intravenously via the tail vein.

-

Imaging (microPET): For imaging studies, mice were anesthetized and placed in a small-animal PET scanner at various time points post-injection (e.g., 0.5, 1, 2, 4, and 24 hours). Static or dynamic images were acquired.

-

Biodistribution: For biodistribution studies, cohorts of mice were euthanized at different time points post-injection. Tumors, blood, and major organs were harvested, weighed, and the radioactivity in each sample was measured using a gamma counter.

-

Data Analysis: The radioactivity in each organ was expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allowed for the assessment of tumor uptake and clearance from non-target organs.

-

Blocking Studies: To confirm the specificity of tumor uptake, a separate group of mice was co-injected with an excess amount of non-radiolabeled c(RGDfK) or this compound to block the αvβ3 receptors. A significant reduction in tumor uptake in the blocked group compared to the unblocked group demonstrated receptor-specific targeting.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes in the early research of this compound.

Caption: αvβ3 Integrin Signaling Pathway Targeted by this compound.

Caption: Experimental Workflow for this compound Evaluation.

Conclusion

The early research on this compound laid a critical foundation for the field of targeted radiopharmaceuticals and drug delivery systems. The principles of multivalency demonstrated through the enhanced binding affinity and tumor uptake of this dimeric peptide have influenced the design of numerous subsequent generations of targeting molecules. The detailed experimental protocols developed during this period for synthesis, radiolabeling, and in vitro/in vivo evaluation remain relevant and continue to inform current research in the development of novel cancer-targeting agents. This guide provides a comprehensive technical overview for researchers seeking to understand the origins and fundamental methodologies behind this important class of molecules.

References

E(c(RGDfK))2: A Technical Guide to a Dimeric Peptide for Integrin αvβ3 Targeting

For Researchers, Scientists, and Drug Development Professionals

Abstract

E(c(RGDfK))2 is a dimeric cyclic peptide that has emerged as a significant tool in biomedical research, particularly in the fields of oncology and molecular imaging. Its structure, featuring two cyclic pentapeptides containing the Arginine-Glycine-Aspartic acid (RGD) motif linked by a glutamic acid backbone, allows for high-affinity and specific binding to integrin αvβ3. This integrin is a well-established biomarker for angiogenesis, as it is overexpressed on activated endothelial cells and various tumor cells, while its expression on quiescent vessels and normal tissues is low.[1][2] This differential expression makes this compound an ideal candidate for targeted delivery of imaging agents and therapeutic payloads to tumors. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols, and key signaling pathways involved in its function.

Introduction: The RGD Motif and Integrin Targeting

The RGD tripeptide sequence is a fundamental recognition motif for many integrins, a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell interactions.[3] Integrin αvβ3, in particular, plays a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[4] By binding to extracellular matrix proteins like vitronectin, integrin αvβ3 initiates signaling cascades that promote endothelial cell survival, proliferation, and migration.

The development of synthetic RGD-containing peptides has provided researchers with powerful tools to probe and manipulate integrin function. Cyclization of these peptides, as seen in the c(RGDfK) monomer, enhances their binding affinity and selectivity for integrin αvβ3 compared to linear RGD peptides.[5] The dimerization of c(RGDfK) to form this compound further enhances this binding avidity, a phenomenon attributed to the "local concentration" effect, where the binding of one RGD motif increases the probability of the second motif binding to an adjacent integrin receptor.[1][6]

Chemical Structure and Properties

This compound consists of two cyclic pentapeptides, cyclo(-Arg-Gly-Asp-D-Phe-Lys-), linked through the epsilon-amino group of the lysine residues to the two carboxyl groups of a central glutamic acid (E) residue.

Molecular Formula: C68H98N20O18 Molecular Weight: 1499.63 g/mol

The D-phenylalanine (f) residue is incorporated to promote a specific conformation that is favorable for high-affinity binding to integrin αvβ3.

Mechanism of Action: Targeting Integrin αvβ3

This compound functions as a competitive antagonist of integrin αvβ3. It binds to the RGD-binding pocket on the integrin, preventing its interaction with natural ligands in the extracellular matrix. This inhibition of ligand binding disrupts the downstream signaling pathways that are essential for angiogenesis and tumor cell survival.

Upon binding, this compound can be internalized by cells through receptor-mediated endocytosis.[4][7] This property is leveraged for the targeted delivery of conjugated molecules, such as radioisotopes for imaging or cytotoxic drugs for therapy, directly into tumor cells or angiogenic endothelial cells.

Quantitative Data: Integrin Binding Affinity

The binding affinity of this compound and its derivatives to integrin αvβ3 is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

| Compound | Integrin Subtype | Cell Line | IC50 (nM) | Reference |

| c(RGDfK) | αvβ3 | - | 0.94 | [8] |

| E[c(RGDfK)]2 | αvβ3 | U87MG human glioma | 112 ± 21 | [1][6] |

| DOTA-E[c(RGDfK)]2 | αvβ3 | U87MG human glioblastoma | 48.4 ± 2.8 | [9] |

| 66Ga-DOTA-E[c(RGDfK)]2 | αvβ3 | - | - | [8] |

| E[c(RGDfK)]2-paclitaxel | αvβ3 | Human Umbilical Vein Endothelial Cells (HUVEC) | 25 | [7] |

Note: IC50 values can vary depending on the experimental conditions, such as the cell line used, the radioligand competitor, and the assay format.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) followed by solution-phase dimerization.

Materials:

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-D-Phe-OH, Fmoc-Lys(Boc)-OH)

-

2-Chlorotrityl chloride resin

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine in DMF (20%)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

-

Fmoc-Glu(OtBu)-OH

-

HOBt, HBTU, DIPEA for solution phase coupling

-

HPLC for purification

Protocol:

-

Synthesis of c(RGDfK):

-

Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM).

-

Couple the Fmoc-protected amino acids sequentially to the resin using a standard Fmoc/tBu strategy.

-

After the final amino acid coupling, cleave the linear peptide from the resin while keeping the side-chain protecting groups intact.

-

Cyclize the linear peptide in solution using a suitable coupling agent.

-

Deprotect the side chains using a TFA cleavage cocktail.

-

Purify the cyclic peptide c(RGDfK) by reverse-phase HPLC.[10]

-

-

Dimerization:

-

Couple Fmoc-Glu(OtBu)-OH to the epsilon-amino group of the lysine residue of two equivalents of the protected cyclic peptide c(RGDfK) in solution using coupling reagents like HOBt, HBTU, and DIPEA.

-

Remove the Fmoc protecting group from the glutamic acid.

-

Deprotect the remaining side-chain protecting groups using a TFA cleavage cocktail.

-

Purify the final product, this compound, by reverse-phase HPLC.

-

In Vitro Integrin Binding Assay

A competitive binding assay is used to determine the IC50 value of this compound.

Materials:

-

Integrin αvβ3-expressing cells (e.g., U87MG, M21 melanoma cells)

-

Radiolabeled competitor ligand (e.g., 125I-echistatin)

-

Binding buffer (e.g., Tris-HCl buffer with MnCl2)

-

This compound and other test compounds

-

Scintillation counter or gamma counter

Protocol:

-

Culture the integrin αvβ3-expressing cells to confluence in 96-well plates.

-

Wash the cells with binding buffer.

-

Add a fixed concentration of the radiolabeled competitor ligand to each well.

-

Add varying concentrations of this compound or other unlabeled competitor peptides to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 1-4 hours).

-

Wash the wells to remove unbound radioligand.

-

Lyse the cells and measure the radioactivity in each well using a scintillation or gamma counter.

-

Plot the percentage of bound radioligand against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

In Vivo Tumor Imaging with Radiolabeled this compound

Radiolabeled this compound can be used for non-invasive imaging of integrin αvβ3 expression in preclinical tumor models using Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).

Materials:

-

This compound conjugated with a chelator (e.g., DOTA, NOTA)

-

Radioisotope (e.g., 68Ga for PET, 99mTc for SPECT, 177Lu for SPECT and therapy)[12][13][14]

-

Tumor-bearing animal model (e.g., nude mice with subcutaneous U87MG xenografts)

-

MicroPET or microSPECT scanner

-

Anesthesia

Protocol:

-

Radiolabeling:

-

Animal Imaging:

-

Anesthetize the tumor-bearing animal.

-

Inject a defined dose of the radiolabeled this compound intravenously.

-

Acquire dynamic or static images at various time points post-injection using the microPET or microSPECT scanner.

-

For specificity studies, co-inject a blocking dose of unlabeled this compound to demonstrate receptor-mediated uptake.[13]

-

-

Data Analysis:

-

Reconstruct the images and draw regions of interest (ROIs) over the tumor and other organs.

-

Calculate the tracer uptake in each ROI, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

-

Signaling Pathways and Experimental Workflows

Integrin αvβ3 Signaling Pathway

The binding of this compound to integrin αvβ3 blocks the natural ligand binding, thereby inhibiting downstream signaling pathways crucial for angiogenesis and cell survival.

Caption: Integrin αvβ3 signaling pathway and its inhibition by this compound.

Experimental Workflow for In Vivo Imaging

The following diagram illustrates the typical workflow for a preclinical in vivo imaging study using radiolabeled this compound.

Caption: Workflow for preclinical in vivo imaging with radiolabeled this compound.

Applications in Research and Drug Development

The unique properties of this compound have led to its widespread use in various research applications:

-

Tumor Imaging: Radiolabeled this compound derivatives are extensively used as PET and SPECT tracers to visualize and quantify integrin αvβ3 expression in tumors. This allows for non-invasive tumor detection, staging, and monitoring of response to anti-angiogenic therapies.[6][13]

-

Targeted Drug Delivery: By conjugating cytotoxic drugs (e.g., paclitaxel, doxorubicin) to this compound, researchers can selectively deliver these agents to the tumor site, thereby increasing their therapeutic efficacy and reducing systemic toxicity.[15][16]

-

Theranostics: The same this compound molecule can be labeled with either a diagnostic or a therapeutic radionuclide, enabling both imaging and therapy with the same targeting vector. This "theranostic" approach allows for personalized medicine by confirming the presence of the target before administering a targeted therapy.[13][14]

-

Studying Angiogenesis: this compound serves as a valuable tool to study the role of integrin αvβ3 in the complex process of angiogenesis in various physiological and pathological conditions.

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. Its high affinity and selectivity for integrin αvβ3, a key player in tumor angiogenesis, make it an invaluable asset for non-invasive tumor imaging and targeted drug delivery. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing cancer research and developing novel diagnostic and therapeutic strategies. As our understanding of integrin biology continues to grow, the applications of this compound and its derivatives are likely to expand further, solidifying its place as a cornerstone in the field of targeted molecular medicine.

References

- 1. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrin Targeting Using RGD-Based Peptide Amphiphiles | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Novel, Dual-Targeting 68Ga-NODAGA-LacN-E[c(RGDfK)]2 Glycopeptide as a PET Imaging Agent for Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An improved kit formulation for one-pot synthesis of [99m Tc]Tc-HYNIC-E[c(RGDfK)]2 for routine clinical use in cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to Conjugating E(c(RGDfK))2 to Liposomes

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the conjugation of the cyclic RGD peptide, E(c(RGDfK))2, to liposomes. This protocol is intended for researchers, scientists, and drug development professionals working on targeted drug delivery systems. The arginine-glycine-aspartic acid (RGD) motif is a well-established ligand for integrins, which are often overexpressed on the surface of cancer cells and angiogenic endothelial cells.[1][2] Modifying liposomes with RGD peptides allows for active targeting of these cells, enhancing the delivery of therapeutic agents.

The most common and robust method for this conjugation is the reaction between a maleimide-functionalized lipid incorporated into the liposome bilayer and a thiol group on the peptide.[3][4] Since the c(RGDfK) peptide does not naturally contain a free thiol group, a preliminary thiolation step is required. This protocol will cover the thiolation of the peptide, the preparation of maleimide-containing liposomes, the conjugation reaction, and the characterization of the final RGD-conjugated liposomes.

Experimental Protocols

Materials

-

Lipids:

-

Peptide:

-

Cyclic(RGDfK) peptide (or a variant with a cysteine for direct conjugation)

-

-

Reagents for Thiolation:

-

N-succinimidyl S-acetylthioacetate (SATA)

-

Hydroxylamine-HCl

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

-

Buffers and Solvents:

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

HEPES buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.4)

-

Borate buffer (0.5 M, pH 8.5)

-

-

Equipment:

-

Rotary evaporator

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

-

Spectrophotometer

-